4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid
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Overview
Description
4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid, commonly known as Acid Orange 7, is a water-soluble dye that belongs to the azo dye family. It is widely used in various industries such as textiles, paper, leather, and food for coloring purposes. However, the discharge of this dye into the environment can cause severe health hazards to humans and aquatic life. Hence, it is necessary to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acid Orange 7.
Mechanism Of Action
Acid Orange 7 is a sulfonic acid azo dye that contains a chromophore group (-N=N-) and an auxochrome group (-SO3H). The chromophore group is responsible for the color of the dye, whereas the auxochrome group enhances the solubility of the dye in water. The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate surface through the electrostatic and van der Waals forces. The dye molecules can also penetrate the substrate surface and interact with the functional groups of the substrate through hydrogen bonding and hydrophobic interactions.
Biochemical And Physiological Effects
Acid Orange 7 has been reported to cause adverse biochemical and physiological effects on humans and aquatic life. It can cause skin irritation, eye damage, and respiratory problems in humans. Moreover, it can cause DNA damage, oxidative stress, and genotoxicity in different organisms. Acid Orange 7 can also inhibit the growth and photosynthetic activity of algae and other aquatic plants, leading to a decrease in dissolved oxygen levels and an increase in water toxicity.
Advantages And Limitations For Lab Experiments
Acid Orange 7 has several advantages for lab experiments, such as its high solubility in water, stability under different pH conditions, and easy detection by UV-Vis spectroscopy. However, it also has some limitations, such as its non-specific adsorption on different surfaces, the interference of other compounds in the sample matrix, and the difficulty in separating the dye from the sample matrix.
Future Directions
The future directions of Acid Orange 7 research include the development of new adsorbents and photocatalysts for the removal of the dye from contaminated water sources. Moreover, the enzymatic degradation of Acid Orange 7 by different microorganisms can be further investigated to identify the enzymes involved in the degradation pathway. Furthermore, the toxicological effects of Acid Orange 7 on different organisms can be studied to assess its ecological impact and develop effective mitigation strategies.
Synthesis Methods
Acid Orange 7 can be synthesized by the diazotization of 4-aminobenzenesulfonic acid and coupling with 4-(anilino)phenol in the presence of sodium hydroxide. The reaction can be represented as follows:
4-aminobenzenesulfonic acid + NaNO2 + HCl → 4-nitrobenzenesulfonic acid
4-nitrobenzenesulfonic acid + Fe/HCl → 4-aminobenzenesulfonic acid diazonium salt
4-(anilino)phenol + NaOH → 4-(anilino)phenoxide
4-aminobenzenesulfonic acid diazonium salt + 4-(anilino)phenoxide → Acid Orange 7
Scientific Research Applications
Acid Orange 7 has been extensively used as a model compound in various scientific research studies. It has been used as a probe to investigate the adsorption behavior of dyes on different surfaces, including activated carbon, zeolites, and clays. It has also been used as a substrate to study the enzymatic degradation of azo dyes by different microorganisms. Moreover, Acid Orange 7 has been used as a tool to assess the photocatalytic activity of different nanomaterials.
properties
CAS RN |
17040-79-8 |
---|---|
Product Name |
4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid |
Molecular Formula |
C18H15N3O3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(4-anilinophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H,(H,22,23,24) |
InChI Key |
LXEMVZAXEIKMOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Other CAS RN |
17040-79-8 |
Related CAS |
554-73-4 (mono-hydrochloride salt) |
Origin of Product |
United States |
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